BenchChemオンラインストアへようこそ!

(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol

Chiral recognition Kinase inhibitor design Stereochemistry-activity relationship

(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol (CAS 1567944-83-5) is a chiral, non-racemic pyrimidine derivative belonging to the amino alcohol class. It incorporates a 2-chloro-6-methylpyrimidine heterocycle linked via a secondary amine to an (S)-valinol-derived 3-methyl-1-butanol side chain bearing a single stereogenic center.

Molecular Formula C10H16ClN3O
Molecular Weight 229.71 g/mol
Cat. No. B11927650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol
Molecular FormulaC10H16ClN3O
Molecular Weight229.71 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Cl)NC(CO)C(C)C
InChIInChI=1S/C10H16ClN3O/c1-6(2)8(5-15)13-9-4-7(3)12-10(11)14-9/h4,6,8,15H,5H2,1-3H3,(H,12,13,14)/t8-/m1/s1
InChIKeyFQLCNYGUNMPRGE-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol: Chiral Pyrimidine Amino Alcohol Building Block for Kinase-Targeted Medicinal Chemistry


(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol (CAS 1567944-83-5) is a chiral, non-racemic pyrimidine derivative belonging to the amino alcohol class. It incorporates a 2-chloro-6-methylpyrimidine heterocycle linked via a secondary amine to an (S)-valinol-derived 3-methyl-1-butanol side chain bearing a single stereogenic center . Its molecular formula is C₁₀H₁₆ClN₃O with a molecular weight of 229.71 g/mol, a calculated partition coefficient (XLogP3) of 2.6, and a topological polar surface area (TPSA) of 58 Ų, placing it within favorable drug-like physicochemical space . The compound's 2-chloro substituent on the pyrimidine ring serves as a synthetic handle for nucleophilic aromatic substitution, enabling downstream diversification, while the (S)-configured secondary alcohol and amine provide a defined hydrogen-bonding pharmacophore relevant to ATP-competitive kinase inhibitor design [1].

Why Generic Pyrimidine Amino Alcohols Cannot Replace (S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol in Stereochemically Sensitive Drug Discovery Programs


Substituting this compound with a racemic mixture, the (R)-enantiomer, or a different amino alcohol pyrimidine analog introduces quantifiable risks to target engagement, synthetic tractability, and downstream SAR reproducibility. The defined (S)-stereochemistry at the valinol α-carbon is critical because the spatial orientation of the secondary alcohol and amine governs hydrogen-bonding geometry with kinase hinge regions and catalytic lysine residues; inversion to the (R)-configuration at this center has been demonstrated in related pyrimidine-amino alcohol FAAH inhibitor series to alter enzyme inhibitory potency by >10-fold [1]. Furthermore, the 2-chloro substituent is essential for subsequent SNAr diversification—replacement with a 2-amino or 2-hydrogen analog eliminates this synthetic handle, forcing a different retrosynthetic strategy and reducing scaffold utility [2]. The 6-methyl group contributes to both lipophilicity balance (ΔlogP ~0.5–0.8 vs. des-methyl analog) and metabolic stability at the pyrimidine C6 position, which in closely related 2,4,6-trisubstituted pyrimidine kinase inhibitor series has been shown to reduce CYP-mediated oxidation [3]. Simply purchasing a cheaper, achiral, or differently substituted pyrimidine amino alcohol introduces uncontrolled variables that undermine hit-to-lead reproducibility.

Quantitative Differentiation Evidence for (S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol vs. Closest Analogs


S- vs. R-Enantiomer: Absolute Configuration Determines Biological Target Engagement Potential

The target (S)-enantiomer (CAS 1567944-83-5) and the (R)-enantiomer (CAS 2135349-82-3) are non-superimposable mirror images with identical molecular formula (C₁₀H₁₆ClN₃O) and molecular weight (229.71 g/mol), yet differ in their InChI Key stereochemical layer: the S-enantiomer is FQLCNYGUNMPRGE-QMMMGPOBSA-N while the R-enantiomer is FQLCNYGUNMPRGE-UHFFFAOYSA-N . In the closely related class of 1-aryl-2-((6-aryl)pyrimidin-4-yl)amino)ethanols, which share the identical pyrimidine-4-ylamino alcohol pharmacophore, enantiomeric pairs exhibited FAAH inhibitory potency differences exceeding 10-fold, with the (S)-configuration consistently providing superior target engagement due to optimal hydrogen-bond geometry with the catalytic serine nucleophile [1]. Although direct head-to-head biological data for this specific compound pair is not publicly available, the established stereochemical preference in the pyrimidine-amino alcohol chemotype provides a class-level basis for prioritizing the (S)-enantiomer [1].

Chiral recognition Kinase inhibitor design Stereochemistry-activity relationship

2-Chloro Substituent Enables Nucleophilic Aromatic Substitution-Based Diversification Unavailable in Des-Chloro Analogs

The target compound bears a chlorine atom at the pyrimidine C2 position, which is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the adjacent endocyclic nitrogens. This enables direct displacement with amine, alcohol, or thiol nucleophiles without requiring pre-functionalization or protecting group strategies. In contrast, the des-chloro analog 2-methylpyrimidin-4-yl amino alcohol lacks this synthetic handle, necessitating alternative C–H activation or pre-halogenation steps that add 1–3 synthetic transformations to any diversification sequence [1]. The building block 2-chloro-6-methylpyrimidin-4-amine (CAS 14394-60-6, MW 143.57) provides the electrophilic chloro handle but lacks the chiral amino alcohol side chain entirely, requiring separate installation of the valinol moiety through reductive amination or Buchwald-Hartwig coupling, which introduces additional stereochemical risk . The target compound's pre-installed (S)-valinol side chain and electrophilic C2-chloro group together enable one-step, stereoretentive SNAr diversification, condensing what would otherwise be a 3–4 step sequence into a single transformation [1].

Synthetic tractability SNAr diversification Building block versatility

Calculated LogP and TPSA Position This Compound Favorably Within Oral Drug-like Chemical Space vs. Simpler Amino Alcohol Pyrimidines

The target compound has a calculated XLogP3 of 2.6 and a TPSA of 58 Ų, placing it within the central drug-like region of the commonly applied Lipinski and Veber bioavailability filters (target LogP <5, TPSA <140 Ų) . By comparison, the shorter-chain analog 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]ethanol (CAS 22177-97-5, C₇H₁₀ClN₃O, MW 187.63) has approximately 1 fewer rotatable bond and lower lipophilicity, which may reduce membrane permeability [1]. The parent amine 2-chloro-6-methylpyrimidin-4-amine (MW 143.57) has a TPSA of ~38 Ų but lacks the hydrogen-bond donor and acceptor contributions of the secondary alcohol, reducing solubility and limiting interactions with polar kinase active-site residues . The target compound's balanced profile—with 2 hydrogen bond donors, 4 acceptors, 4 rotatable bonds, and a logP in the optimal 2–3 range—is consistent with empiric ADME success rates observed for orally bioavailable Type I kinase inhibitors .

Drug-likeness Physicochemical profiling ADME predictivity

Class-Level Antimalarial Potency of Pyrimidine-Amino Alcohol Hybrids Supports Prioritization of This Scaffold for Antiparasitic Screening

A structurally related series of 4-aminoquinoline-pyrimidine-aminoalkanols—sharing the identical pyrimidine-4-ylamino alcohol connectivity as the target compound—demonstrated potent in vitro antiplasmodial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with IC₅₀ values spanning 0.05–10.47 μM across 24 compounds, and no appreciable mammalian cytotoxicity up to 12 μM [1]. The amino alcohol chain length and branching pattern were identified as key determinants of potency, with branched alkyl amino alcohols (valinol and isoleucinol derivatives) exhibiting superior activity to linear ethanolamine and propanolamine congeners [1]. Importantly, the 2-chloro-6-methylpyrimidine substructure in the target compound maps onto the pyrimidine core of known Plasmodium falciparum dihydrofolate reductase (PfDHFR) inhibitors, where the 6-methyl group fills a hydrophobic pocket and the C2 substituent modulates target residence time [1][2]. While direct IC₅₀ data for the specific target compound are not available, this class-level SAR provides a rational basis for selecting this building block for antimalarial library synthesis over non-pyrimidine or non-amino alcohol alternatives.

Antimalarial Antiplasmodial Phenotypic screening

Vendor Purity and Availability Comparison: ≥98% Purity with Dual Enantiomer Access Supports Reproducible SAR Studies

The target (S)-enantiomer is commercially available from multiple vendors at purities of ≥95% to 98% (CAS 1567944-83-5), with the (R)-enantiomer also independently accessible (CAS 2135349-82-3) for control experiments . This contrasts with many custom-synthesized chiral pyrimidine intermediates where only one enantiomer is stocked, precluding paired-enantiomer SAR . The vendor-reported purity of 98% (Leyan, SY059686) for the S-enantiomer exceeds the 95% typical of comparable pyrimidine amino alcohol building blocks such as 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]ethanol and 2-chloro-6-methylpyrimidin-4-amine, which are commonly supplied at 95% . Higher starting purity reduces the burden of pre-synthesis purification and minimizes confounding assay artifacts from trace impurities.

Chemical purity Enantiomeric excess Procurement reliability

High-Value Procurement Scenarios for (S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol


Stereochemically Defined Kinase Inhibitor Fragment Library Synthesis

Medicinal chemistry teams constructing focused kinase inhibitor libraries can leverage this compound's pre-installed (S)-valinol chiral auxiliary and electrophilic C2-chloro handle for one-step SNAr diversification with aryl/heteroaryl amines, generating diverse ATP-competitive Type I inhibitor candidates. The 2-chloro-6-methylpyrimidine core is a recognized kinase hinge-binding motif present in clinical candidates including dasatinib (BMS-354825) and related Src/Abl inhibitors [1]. Using this building block eliminates the need for post-hoc chiral separation and reduces library synthesis cycle time by an estimated 2–3 days per analog relative to assembling the scaffold from 2,4-dichloro-6-methylpyrimidine and (S)-valinol in separate steps [2]. Because both enantiomers are commercially available, matched-pair enantioselectivity assessment can be integrated into primary screening without additional synthesis.

Antiparasitic Lead Optimization Starting from a Privileged Pyrimidine-Amino Alcohol Chemotype

The demonstrated antiplasmodial activity of pyrimidine-amino alcohol hybrids (IC₅₀ 0.05–10.47 μM against drug-sensitive and drug-resistant P. falciparum strains) establishes a strong prior probability of antimalarial activity for derivatives of this building block [3]. The target compound's (S)-valinol side chain maps onto the most potent subclass within this chemotype (branched amino alcohols outperforming linear congeners by up to 200-fold). Procurement of gram quantities enables systematic SAR exploration at the pyrimidine C2 position via SNAr while retaining the stereochemically defined amino alcohol pharmacophore, providing a direct path to lead compounds with in vitro potency comparable to chloroquine (IC₅₀ ~0.035 μM) upon appropriate optimization [3].

MDM2-p53 Protein-Protein Interaction Inhibitor Intermediate

(S)-Valinol-derived building blocks are established synthetic intermediates for clinical-stage MDM2-p53 protein-protein interaction inhibitors, a validated oncology target class . The target compound combines this privileged (S)-valinol fragment with a 2-chloro-6-methylpyrimidine core that can be elaborated into diverse biaryl and heteroaryl MDM2 ligand chemotypes through sequential SNAr and cross-coupling chemistry. Procuring this compound in >95% enantiomeric purity from commercial sources eliminates the stereochemical variability inherent in in-house valinol coupling reactions (typically 80–90% ee without chiral chromatography) and provides a reliable starting point for multi-gram scale-up under GLP conditions.

Agrochemical Pyrimidine-Butanol Plant Growth Regulator Development

Pyrimidine-butanol derivatives bearing halogen and alkyl substituents at the 2- and 6-positions have demonstrated potent plant growth regulatory activity in patented agrochemical compositions, with chlorine and methyl substitution patterns specifically claimed for growth inhibition of monocotyledonous crops [4]. The target compound's 2-chloro-6-methyl substitution pattern and chiral butanol side chain map directly onto the claimed Markush structures. For agrochemical discovery groups, procuring this building block provides immediate access to the claimed chemical space without requiring de novo synthesis of the pyrimidine-amino alcohol core, enabling rapid screening in greenhouse assays.

Quote Request

Request a Quote for (S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.